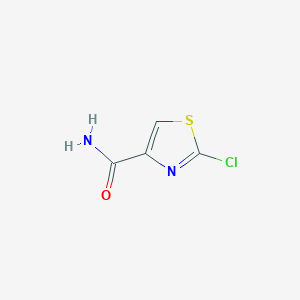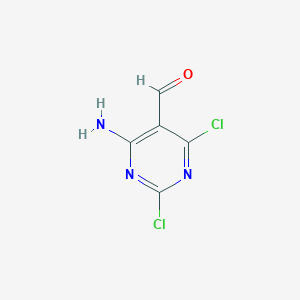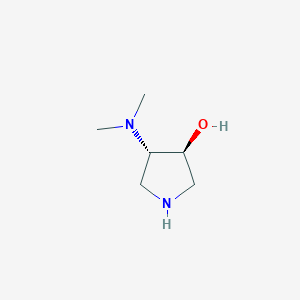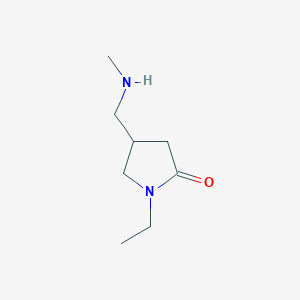
1-Bromo-4,5-dichloro-2-fluorobenzene
Descripción general
Descripción
1-Bromo-4,5-dichloro-2-fluorobenzene is a chemical compound with the molecular formula C6H2BrCl2F. It has a molecular weight of 243.884 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4,5-dichloro-2-fluorobenzene consists of a benzene ring with bromine, chlorine, and fluorine substituents .Physical And Chemical Properties Analysis
1-Bromo-4,5-dichloro-2-fluorobenzene has a molecular weight of 243.884 g/mol. Other physical and chemical properties such as boiling point, melting point, etc., are not available in the search results .Aplicaciones Científicas De Investigación
1. Application of α-bromination reaction on acetophenone derivatives
- Summary of Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .
- Methods of Application: The bromination of 4-chloroacetophenone was conducted at 90 ℃ using acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results: The experiment was successfully completed by all the students within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
2. Effects of 2,5-dichloro-1,4-benzenediol on zebrafish embryos
- Summary of Application: This study explored the developmental toxicity of 2,5-dichloro-1,4-benzenediol (2,5-DCBQ), a putative disinfection by-product, on zebrafish embryos .
- Methods of Application: Zebrafish embryos were exposed to graded concentrations of 2,5-DCBQ (100, 200, 300, 400 μg/L) .
- Results: The rate of epiboly abnormalities increased significantly in a concentration-dependent manner. The expression patterns and levels of several genes were altered, suggesting that 2,5-DCBQ might affect the germ layer development of zebrafish embryos .
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-4,5-dichloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKOUNMAKAPKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661532 | |
| Record name | 1-Bromo-4,5-dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4,5-dichloro-2-fluorobenzene | |
CAS RN |
1160573-64-7 | |
| Record name | 1-Bromo-4,5-dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520598.png)
![{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid](/img/structure/B1520600.png)










